molecular formula C7H8ClFN2O2S B8386248 N-(3-amino-4-fluorophenyl)-1-chloromethanesulfonamide

N-(3-amino-4-fluorophenyl)-1-chloromethanesulfonamide

Cat. No. B8386248
M. Wt: 238.67 g/mol
InChI Key: SPXRLAXQPXSBBN-UHFFFAOYSA-N
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Description

N-(3-amino-4-fluorophenyl)-1-chloromethanesulfonamide is a useful research compound. Its molecular formula is C7H8ClFN2O2S and its molecular weight is 238.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(3-amino-4-fluorophenyl)-1-chloromethanesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-amino-4-fluorophenyl)-1-chloromethanesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

N-(3-amino-4-fluorophenyl)-1-chloromethanesulfonamide

Molecular Formula

C7H8ClFN2O2S

Molecular Weight

238.67 g/mol

IUPAC Name

N-(3-amino-4-fluorophenyl)-1-chloromethanesulfonamide

InChI

InChI=1S/C7H8ClFN2O2S/c8-4-14(12,13)11-5-1-2-6(9)7(10)3-5/h1-3,11H,4,10H2

InChI Key

SPXRLAXQPXSBBN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1NS(=O)(=O)CCl)N)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 12.5 g of iron powder (223 mmol) and 16 mL of an aqueous solution of acetic acid (8%) was heated to 80° C., and a solution of 6 g of I -chloro-N-(4-fluoro-3-nitrophenyl)methanesulfonamide (22.3 mmol) in 20 mL of glacial acetic acid and 22 mL ethyl acetate was added dropwise to the mixture. After heating for 1.5 h the reaction mixture was filtered through a pad of Celite® and washed with 200 mL of ethyl acetate and water (twice with 25 mL). The organic phase was separated, dried (MgSO4), filtered and concentrated under reduced pressure to yield 5 g (94%) of the title compound as a solid melting at 128-129° C.
Quantity
22.3 mmol
Type
reactant
Reaction Step One
Quantity
22 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
16 mL
Type
reactant
Reaction Step Two
Name
Quantity
12.5 g
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
94%

Synthesis routes and methods II

Procedure details

A mixture of 12.5 g of iron powder (223 mmol) and 16 mL of an aqueous solution of acetic acid (8%) was heated to 80° C., and a solution of 6 g of 1-chloro-N-(4-fluoro-3-nitrophenyl)methanesulfonamide (22.3 mmol) in 20 mL of glacial acetic acid and 22 mL ethyl acetate was added dropwise to the mixture. After heating for 1.5 h the reaction mixture was filtered through a pad of Celite® and washed with 200 mL of ethyl acetate and water (twice with 25 mL). The organic phase was separated, dried (MgSO4), filtered and concentrated under reduced pressure to yield 5 g (94%) of the title compound as a solid melting at 128-129° C.
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
22 mL
Type
solvent
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
16 mL
Type
reactant
Reaction Step Two
Name
Quantity
12.5 g
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
94%

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